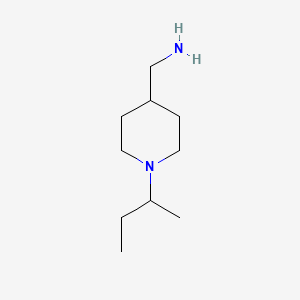

(1-(sec-Butyl)piperidin-4-yl)methanamine

Übersicht

Beschreibung

(1-(sec-Butyl)piperidin-4-yl)methanamine: is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with suitable alkylating agents. One common method is the reductive amination of 4-piperidone with sec-butylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. This method allows for better control over reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (1-(sec-Butyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

(1-(sec-Butyl)piperidin-4-yl)methanamine has been identified as a potential candidate for drug development due to its structural features that may interact with specific biological targets. Its application in the synthesis of small-molecule inhibitors has been documented, particularly in the context of cancer therapies. For instance, research has focused on developing inhibitors targeting the PD-1/PD-L1 pathway, which is crucial for immune evasion in tumors. Compounds similar to this compound have shown promise in disrupting this interaction, thereby enhancing T-cell activity against cancer cells .

1.2 Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various studies. It can potentially modulate the activity of enzymes involved in metabolic pathways, making it a candidate for treating conditions like diabetes and cancer. For example, it has been noted that piperidine derivatives can exhibit anti-diabetic effects while minimizing side effects such as hepatotoxicity .

Chemical Synthesis

2.1 Synthetic Routes

The synthesis of this compound typically involves reductive amination processes using readily available precursors. Key reaction conditions include:

- Starting Materials : Piperidine derivatives and appropriate aldehydes or ketones.

- Reagents : Sodium borohydride or hydrogen gas with catalysts for reductive amination.

The purification of the synthesized compounds is usually achieved through recrystallization or chromatography techniques to ensure high purity levels .

Materials Science

3.1 Polymer Development

In materials science, this compound serves as a building block for synthesizing novel polymers and materials with specific properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it useful in creating advanced materials for industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of (1-(sec-Butyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

- (1-(3-Methylbenzyl)-4-piperidinyl)methanamine

- (1-(4-Methylbenzyl)-3-piperidinyl)methanamine

- sec-Butyl methacrylate

Uniqueness: (1-(sec-Butyl)piperidin-4-yl)methanamine is unique due to its sec-butyl group, which imparts distinct steric and electronic properties. This makes it different from other piperidine derivatives, allowing for specific interactions with molecular targets and unique applications in various fields .

Biologische Aktivität

(1-(sec-Butyl)piperidin-4-yl)methanamine, also known as sec-butyl piperidine, is a compound with potential biological significance. Its structural features suggest that it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

The mechanism of action of this compound involves its interaction with various receptors and enzymes. As a piperidine derivative, it may act as a ligand for neurotransmitter receptors or as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the secondary amine allows for hydrogen bonding, which enhances its binding affinity to target proteins.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

- Antidepressant Effects : In animal models, compounds related to piperidine structures have shown efficacy in reducing depressive behaviors. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain.

- Cytotoxicity : Preliminary cytotoxicity assays indicated that this compound could induce cell death in cancer cell lines, suggesting potential as an anticancer agent. For example, studies on similar piperidine derivatives have reported IC50 values in the low micromolar range against various cancer cell types .

Comparative Analysis

A comparative analysis with related compounds provides insights into the unique properties of this compound:

Case Studies

Several case studies have explored the pharmacological potential of piperidine derivatives:

- Antidepressant Activity : A study highlighted that modifications to the piperidine structure can enhance antidepressant properties by increasing selectivity for serotonin receptors .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of piperidine derivatives on glioblastoma cells, demonstrating that certain substitutions could significantly enhance their efficacy against tumor growth .

- Neuroprotective Effects : Research indicates that compounds similar to this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(1-butan-2-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-9(2)12-6-4-10(8-11)5-7-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAYQUZBFYOMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734283 | |

| Record name | 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247409-53-5 | |

| Record name | 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.